molecular formula C9H12N2O2S B8603028 N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea CAS No. 62369-79-3

N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No.: B8603028
CAS No.: 62369-79-3
M. Wt: 212.27 g/mol
InChI Key: OPHRQBXPRPSOMK-UHFFFAOYSA-N
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Description

N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

62369-79-3

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

(7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

InChI

InChI=1S/C9H12N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6-7,12H,1-2H2,(H3,10,11,13)

InChI Key

OPHRQBXPRPSOMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1NC(=O)N)C=CS2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same manner as described in reducing the (-)-4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea, (+)- 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea is reduced with NaBH4 to afford isomer B of the title compound, m.p. 216°-217° C. (dec.), [α]D25.5 = + 18.51° (c, 2.11 in methanol). This isomer is 95% pure by high pressure liquid chromatography. Isomer A of the title compound is also purified by high pressure liquid chromatography as a 90-95% pure material, m.p. 160°-164° C. (dec.), [α]D24.5 = -91.03° (c, 2.2 in methanol). The cis and trans configurations for isomers A and B have not been determined unequivocally.
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Synthesis routes and methods II

Procedure details

7-Keto-4,5,6,7-tetrahydrobenzo[b]-thien-4-ylurea (0.5 grams, 2.38 mm) is suspended in ethanol (50 ml.) and to the stirred solution is added solid sodium borohydride (0.5 grams, 13.2 mm). After stirring overnight the mixture is treated cautiously with 5% aqueous acetic acid (20 ml.). After stirring 15 minutes the solvent is removed, the residue dissolved in a small volume of methanol and percolated through a 11/2 ' × 13/4 silica gel dry column eluting with 20% methanolic methylene chloride. The resulting gum is crystallized from ethyl acetate/methanol to afford 66 mg. (13% Y) of the more polar (L.L.C) alcohol (B), melting point 194° C. to 197° C. The mother liquor material is separated into its two major components 7-hydroxy-4,5,6,7-tetrahydrobenzo[b]thien-4-ylurea by high pressure liquid chromatography on "Spherosil XOA 400" using the solvent system: hexane (1800 ml.)/methanol (425)/chloroform (1000) flow rate ~ 13 ml./min.). This procedure affords the less polar alcohol A (29 mgs. 6% yield) melting point, 162° C. to 169° C. (methanol/ethyl acetate), and the more polar alcohol B (50 mg., 10% yield), melting point 197° C. to 198° C.
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Yield
6%

Synthesis routes and methods III

Procedure details

In 2.5 liters of ethanol, 34.85 grams of (-)-4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea is stirred and 9.8 grams of NaBH4 is added. The mixture is stirred overnight at room temperature, 1400 ml. of water is added, and after stirring for 0.5 hour the ethanol is evaporated in vacuo. The mixture is cooled and 25-30 ml. of acetic acid is added until no more foaming occurs. The mixture is stirred for 0.75 hour, filtered to collect the first crop and this solid is washed with water and air dried. This solid is recrystallized from acetone and then from acetone/methanol to give 6.75 g. of isomer B of the title compound, m.p. 211°-213° C. (dec.), [α]D25.5 =-23.23° (c, 3.11 in methanol). This material contains 92% isomer B and 8% isomer A when assayed by high pressure liquid chromatography.
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